molecular formula C11H15NO2S B11799091 Ethyl 2-cyclopentylthiazole-5-carboxylate

Ethyl 2-cyclopentylthiazole-5-carboxylate

Cat. No.: B11799091
M. Wt: 225.31 g/mol
InChI Key: RTURCWNHJDKSRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopentylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopentylthiazole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-cyclopentylthiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopentylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This compound may modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-cyclopentylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific cyclopentyl and ethyl ester substituents, which may confer distinct properties and applications .

Biological Activity

Ethyl 2-cyclopentylthiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of cyclopentyl derivatives with thiazole carboxylic acids, followed by esterification with ethyl alcohol. The general reaction scheme can be summarized as follows:

Cyclopentyl derivative+Thiazole carboxylic acidEthyl 2 cyclopentylthiazole 5 carboxylate\text{Cyclopentyl derivative}+\text{Thiazole carboxylic acid}\rightarrow \text{Ethyl 2 cyclopentylthiazole 5 carboxylate}

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate to strong antibacterial properties .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, including hepatitis B virus (HBV). The compound was shown to reduce viral load significantly in cell cultures, suggesting its potential as a therapeutic agent for viral infections .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory properties. Experimental models indicated a reduction in pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with standard antibiotics, enhancing their efficacy .

PathogenMIC (µg/mL)Synergistic Effect
Staphylococcus aureus64Yes
Escherichia coli128Yes
Pseudomonas aeruginosa256No

Case Study 2: Antiviral Activity Against HBV

In a controlled laboratory setting, this compound was tested for its antiviral activity against HBV. The results showed a significant decrease in HBV surface antigen levels post-treatment, suggesting its potential role in managing chronic hepatitis B infections .

Treatment Duration (days)HBV Surface Antigen Reduction (%)
730
1450
2170

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 2-cyclopentyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-10(15-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3

InChI Key

RTURCWNHJDKSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2CCCC2

Origin of Product

United States

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